molecular formula C17H26N2OS B2734505 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034428-86-7

1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2734505
CAS No.: 2034428-86-7
M. Wt: 306.47
InChI Key: DROAVWPLYUTSCT-UHFFFAOYSA-N
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Description

The compound is a GLP-1 receptor agonist . It can be used for treating or preventing GLP-1 receptor-mediated diseases or disorders and related diseases or disorders .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dihydrothieno[3,2-c]pyridin-5(4H)-yl group attached to a piperidin-1-yl group, which is further attached to a 2,2-dimethylpropan-1-one group .

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis Techniques : Research into the synthesis of related chemical structures has focused on developing efficient methods for creating compounds with significant medicinal potential. For instance, novel methods for synthesizing pyrrolidinyl and piperidinyl derivatives highlight the importance of these structures in drug development and organic chemistry. These methods often aim at improving yield, reducing steps, or increasing the efficiency of the synthesis process for compounds used in medicinal chemistry and other applications (R. Smaliy et al., 2011).

Medicinal Chemistry Applications

Antimicrobial and Antifungal Activities : The synthesis of new pyridine derivatives, including those related to the chemical structure , has been reported to exhibit significant antimicrobial and antifungal activities. These compounds are synthesized and tested against various microbial and fungal strains to evaluate their effectiveness, potentially leading to new treatments for infections (Ismail M M Othman, 2013).

Insecticidal Activities : Pyridine derivatives have also been explored for their insecticidal properties. Studies have demonstrated that certain pyridine compounds are effective against agricultural pests, providing a basis for developing new insecticides that could be safer and more environmentally friendly than current options (E. A. Bakhite et al., 2014).

Advanced Materials and Chemical Interactions

Molecular Dynamics and Quantum Chemical Studies : The investigation into the corrosion inhibition properties of piperidine derivatives on metals like iron demonstrates the application of these compounds in materials science. Quantum chemical calculations and molecular dynamics simulations are used to predict the efficiency of these inhibitors, which are crucial for protecting metals from corrosion in various industrial applications (S. Kaya et al., 2016).

Mechanism of Action

As a GLP-1 receptor agonist, this compound likely works by activating the GLP-1 receptor, which plays a crucial role in glucose homeostasis and other physiological processes .

Future Directions

The compound has potential therapeutic applications in treating or preventing GLP-1 receptor-mediated diseases or disorders and related diseases or disorders . This suggests that future research could focus on further exploring its therapeutic potential and optimizing its properties for clinical use.

Properties

IUPAC Name

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-17(2,3)16(20)18-8-4-14(5-9-18)19-10-6-15-13(12-19)7-11-21-15/h7,11,14H,4-6,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROAVWPLYUTSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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